N'-(3-fluoro-4-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide
Description
Chemical Structure and Key Features
The compound, with the Registry Number 922012-78-0 , is an ethanediamide (oxalamide) derivative featuring:
- A 3-fluoro-4-methylphenyl group linked to one nitrogen atom.
- A 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl moiety and a pyrrolidin-1-yl group attached to the second nitrogen via an ethyl bridge.
This structure combines aromatic fluorination, heterocyclic motifs (tetrahydroquinoline and pyrrolidine), and a flexible ethanediamide backbone.
Properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FN4O2/c1-17-7-9-20(15-21(17)26)28-25(32)24(31)27-16-23(30-12-3-4-13-30)19-8-10-22-18(14-19)6-5-11-29(22)2/h7-10,14-15,23H,3-6,11-13,16H2,1-2H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZIHPAHEWCXLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(3-fluoro-4-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Fluorinated Aromatic Ring : The presence of a 3-fluoro-4-methylphenyl group contributes to its lipophilicity and potential receptor interactions.
- Tetrahydroquinoline Moiety : This structure is often associated with neuroactive properties.
- Pyrrolidine Linker : Provides flexibility and may influence the binding affinity to biological targets.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃FN₂O |
| Molecular Weight | 303.39 g/mol |
| CAS Number | Not available |
| Purity | >98% (HPLC) |
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Dopamine Receptor Modulation : The compound has been shown to selectively bind to dopamine receptors, particularly the D4 subtype. This interaction is crucial for its potential use in treating cognitive disorders and attention deficits. Studies have demonstrated that compounds with similar structures can enhance cognitive performance in animal models through D4 receptor agonism .
- Antidepressant Activity : Compounds with similar frameworks have been linked to antidepressant effects, possibly through modulation of serotonin and norepinephrine pathways. The tetrahydroquinoline structure is often associated with such pharmacological effects .
- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially through antioxidant mechanisms or by modulating neuroinflammatory pathways.
The biological activity of this compound is primarily mediated through its interaction with neurotransmitter receptors:
Study 1: Cognitive Enhancement in Rodent Models
In a study examining the effects of dopamine D4 receptor agonists on cognitive tasks, it was found that administration of similar compounds led to improved performance in recognition tasks in rodents. These findings support the hypothesis that targeting D4 receptors can enhance memory and learning capabilities .
Study 2: Antidepressant-Like Effects
A series of compounds structurally related to this compound were evaluated for their antidepressant-like effects in mouse models. Results indicated significant reductions in immobility time during forced swim tests, suggesting potential antidepressant properties .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Key Differences
A. 3-Chloro-N-phenyl-phthalimide ()
- Core Structure : Phthalimide (isoindole-1,3-dione) vs. ethanediamide.
- Substituents: Chlorine and phenyl groups vs. fluorinated phenyl, tetrahydroquinoline, and pyrrolidine.
- Applications: Used in polymer synthesis (e.g., polyimide monomers) . Unlike the target compound, it lacks nitrogen-rich heterocycles, limiting its pharmacological relevance.
B. Furopyridine Carboxamide Derivatives ()
- Core Structure : Furo[2,3-b]pyridine vs. ethanediamide.
- Substituents : Fluorophenyl, pyrimidinyl cyclopropane, and methylcarbamoyl groups.
- Applications : Intermediate in medicinal chemistry (e.g., kinase inhibitors). The fluorophenyl group enhances metabolic stability, a feature shared with the target compound’s 3-fluoro-4-methylphenyl moiety .
C. Pesticide-Related Amides ()
- Examples : Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide).
- Key Contrasts: Trifluoromethyl and alkoxy substituents vs. tetrahydroquinoline/pyrrolidine. These compounds prioritize agricultural bioactivity over CNS penetration .
Comparative Data Table
Functional Group Analysis
- Fluorinated Aromatic Rings : Present in both the target compound and furopyridine derivatives. Fluorination improves metabolic stability and binding affinity in drug design .
- Tetrahydroquinoline: Found in CNS-active compounds (e.g., tacrine for Alzheimer’s). The 1-methyl group may enhance lipophilicity and blood-brain barrier penetration .
- Pyrrolidine : Conformational flexibility and hydrogen-bonding capacity, common in bioactive molecules (e.g., antihistamines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
